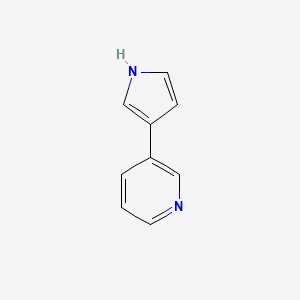

3-(1H-pyrrol-3-yl)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(1H-pyrrol-3-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2/c1-2-8(6-10-4-1)9-3-5-11-7-9/h1-7,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBJJEVNCMXOMFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CNC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70429087 | |

| Record name | 3-(1H-pyrrol-3-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70429087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76304-55-7 | |

| Record name | 3-(1H-pyrrol-3-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70429087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physicochemical characteristics of 3-(1H-pyrrol-3-yl)pyridine

An In-depth Technical Guide to the Physicochemical Characteristics of 3-(1H-pyrrol-3-yl)pyridine

Abstract: this compound is a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science, serving as a versatile scaffold for the development of novel molecules. A thorough understanding of its physicochemical properties is paramount for predicting its behavior in biological systems and for optimizing its synthesis, formulation, and application. This technical guide provides a comprehensive analysis of the key . While specific experimental data for this compound is not extensively reported in public literature, this whitepaper establishes a predictive profile based on its constituent moieties—pyridine and pyrrole—and presents detailed, field-proven methodologies for the empirical determination of these critical parameters. This document is intended to serve as a foundational resource for scientists and drug development professionals, enabling them to accurately characterize this molecule and leverage its full potential.

Molecular Structure and Inherent Chemical Nature

This compound (CAS No. 76304-55-7) is an aromatic heterocyclic compound with the molecular formula C₉H₈N₂ and a molecular weight of 144.18 g/mol . Its structure features a pyridine ring linked at the 3-position to the 3-position of a pyrrole ring. This arrangement creates a unique electronic and conformational profile governed by two distinct nitrogen-containing aromatic systems.

-

Pyridine Moiety: The nitrogen atom in the pyridine ring is sp² hybridized and possesses a lone pair of electrons in an sp² orbital, which is not part of the aromatic π-system. Consequently, this nitrogen is basic and readily available for protonation.

-

Pyrrole Moiety: In contrast, the lone pair on the pyrrole nitrogen is integral to the 6-π electron system that confers aromaticity to the five-membered ring.[1] Delocalization of this lone pair makes the pyrrole nitrogen essentially non-basic and even slightly acidic, allowing for deprotonation by strong bases.[1]

This duality is fundamental to the molecule's acid-base chemistry, solubility, and interaction with biological targets. The compound is described as a light yellow solid.

Acidity, Basicity, and Ionization State (pKa)

The ionization state of a molecule at physiological pH is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. This is quantified by the pKa, the pH at which a molecule is 50% ionized. For this compound, the primary pKa value of interest is associated with the protonation of the basic pyridine nitrogen.

Expected pKa: The pKa of pyridine itself is approximately 5.2. The attachment of the electron-rich pyrrole ring is expected to slightly modulate this value. The pyrrole N-H proton is very weakly acidic, with a pKa typically above 17, and will not be a factor under physiological or most experimental conditions. Therefore, this compound is expected to behave as a weak base, being significantly protonated in acidic environments (e.g., the stomach) and predominantly neutral at physiological pH (7.4).

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for pKa determination.[2] It involves monitoring the pH of a solution of the analyte as a titrant (an acid or base) is added incrementally.[3]

Methodology:

-

Solution Preparation: Prepare a solution of this compound of known concentration (e.g., 1-10 mM) in a suitable solvent, typically water or a co-solvent system (e.g., water/methanol) if solubility is limited.[3] Purge with nitrogen to remove dissolved CO₂.[3]

-

System Calibration: Calibrate a high-precision pH meter and electrode using at least two standard buffer solutions (e.g., pH 4.01, 7.00, 10.01).

-

Titration: Place the analyte solution in a thermostatted vessel and immerse the pH electrode. Add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments using a calibrated burette or auto-titrator.

-

Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Analysis: Plot the recorded pH values against the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, which can be precisely located as the inflection point in the first derivative of the titration curve.[2]

Caption: Workflow for pKa Determination by Potentiometric Titration.

Lipophilicity (logP and logD)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is arguably one of the most important physicochemical properties in drug discovery. It is commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water.[4] A related term, logD, is the distribution coefficient at a specific pH, which accounts for the ionization of the molecule.

Expected Lipophilicity: The combination of a polar pyridine ring and a moderately polar pyrrole ring suggests that this compound will have a balanced, intermediate lipophilicity. Its logP value is crucial for predicting membrane permeability and solubility. Since the compound is basic, its logD will be pH-dependent, decreasing as the pH drops below its pKa due to increased ionization and higher aqueous solubility.

Experimental Protocol: logP Determination by Reverse-Phase HPLC (RP-HPLC)

The shake-flask method is the traditional approach, but RP-HPLC offers a faster and more efficient alternative for estimating logP values.[5] This method is based on the correlation between a compound's retention time on a nonpolar stationary phase and its known logP value.[6]

Methodology:

-

System Setup: Use an HPLC system equipped with a C18 (octadecylsilyl) column and a UV detector. The mobile phase is typically a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer.

-

Calibration: Prepare a series of standard compounds with known logP values that bracket the expected logP of the analyte. Inject each standard under isocratic conditions (constant mobile phase composition) and record their retention times (t_R).

-

Retention Factor (k) Calculation: For each standard, calculate the retention factor: k = (t_R - t₀) / t₀, where t₀ is the column dead time (void volume).

-

Calibration Curve: Plot log k for the standards against their known logP values. A linear relationship should be observed (logP = a * log k + b).

-

Analyte Measurement: Inject the this compound solution under the identical HPLC conditions and determine its retention time and log k.

-

logP Calculation: Use the calibration curve equation to calculate the logP of the analyte from its experimentally determined log k value.[7]

Caption: Principle of logP Determination via RP-HPLC.

Physicochemical Data Summary

Due to the limited availability of published experimental data, the following table provides a summary of known identifiers and predicted or analogous properties to guide researchers.

| Property | Value / Expected Characteristic | Source / Rationale |

| Molecular Formula | C₉H₈N₂ | [8] |

| Molecular Weight | 144.18 g/mol | |

| CAS Number | 76304-55-7 | |

| Physical Form | Light yellow solid | |

| Melting Point | Not reported. Likely >200 °C. | [8] Analogous 4-isomer melts at 231-232 °C. |

| Boiling Point | Not reported. | [8] |

| pKa (Basic) | Predicted ~5.0 - 5.5 | Based on pyridine (pKa ≈ 5.2). |

| logP | Predicted 1.0 - 2.0 | Estimated based on structural fragments. |

| Aqueous Solubility | pH-dependent | Expected to be low in neutral/basic media, higher in acidic media. |

Spectroscopic Profile for Structural Confirmation

Spectroscopic techniques are essential for confirming the identity and purity of this compound. The expected spectral features are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.[9][10]

-

¹H NMR: The spectrum is expected to show distinct signals for the protons on both the pyridine and pyrrole rings. The pyrrole N-H proton will appear as a broad singlet at a downfield chemical shift (>10 ppm). The aromatic region (6.5-9.0 ppm) will show a complex pattern of doublets and triplets corresponding to the seven C-H protons, with coupling constants revealing their connectivity.

-

¹³C NMR: Nine distinct signals are expected, corresponding to the nine carbon atoms in the molecule. DEPT experiments can be used to distinguish between CH, CH₂, and quaternary carbons.[11]

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify key functional groups based on their vibrational frequencies.[12]

-

N-H Stretch: A characteristic sharp or slightly broad peak is expected around 3300-3500 cm⁻¹ for the pyrrole N-H group.

-

Aromatic C-H Stretch: Signals will appear just above 3000 cm⁻¹.

-

C=C and C=N Stretches: A series of sharp bands are expected in the 1400-1650 cm⁻¹ region, characteristic of the aromatic rings.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.[13]

-

Molecular Ion (M⁺): A prominent peak corresponding to the molecular weight (m/z = 144.18) is expected. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[14]

-

Fragmentation: Common fragmentation pathways for N-heterocycles may involve the loss of small neutral molecules like HCN, or cleavage at the bond linking the two rings.[15]

| Spectroscopic Data | Expected Features |

| ¹H NMR | Broad N-H singlet (>10 ppm); complex aromatic signals (6.5-9.0 ppm). |

| ¹³C NMR | 9 distinct aromatic carbon signals. |

| FTIR (cm⁻¹) | ~3400 (N-H stretch); >3000 (Aromatic C-H stretch); 1400-1650 (C=C, C=N stretches). |

| Mass Spec (m/z) | Molecular Ion [M]⁺ at 144; characteristic fragmentation pattern. |

Conclusion

This compound presents a physicochemical profile of a weakly basic, moderately lipophilic solid. Its properties are dominated by the interplay between its constituent pyridine and pyrrole rings. While comprehensive experimental data remains to be published, this guide provides a robust framework for its characterization. The detailed protocols for determining pKa and logP, along with the predictive spectroscopic analysis, offer researchers the necessary tools to confidently investigate and utilize this valuable heterocyclic scaffold in their scientific endeavors. Accurate empirical determination of these properties is a critical first step in any drug discovery or materials science program.

References

- Avdeef, A., Box, K.J., Comer, J.E.A., Hibbert, C., & Tam, K.Y. (1998). pH-metric log P 10. Determination of dissociation and partition coefficients of 38 ClogP-diverse drugs. Pharmaceutical Research, 15(2), 209-215. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgi_xBJ-SdRALASSNN1UFIHHaWKHYDGe7Z-ZT-u79qlOKE8HGgkg-GL8ADzhCCW-LHYydM3JW4vnTzx-s0e1W6v-FSDgly0M4gj-DRvOYRpZAO4TOayE3XcZyzbW1kpEKE4X8Zh5Qr2Z2a_j8=]

- Li, X., Wang, X., Chen, L., Yang, L., & Wang, Q. (2017). Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation. Journal of Chromatography A, 1528, 39-48. [https://pubmed.ncbi.nlm.nih.gov/29129377/]

- Reynolds, W.F., & Enriquez, R.G. (2002). Nuclear Magnetic Resonance in the Structural Elucidation of Natural Products. ACD/Labs. [https://www.acdlabs.

- Li, X., Wang, X., Chen, L., Yang, L., & Wang, Q. (2017). Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation. Journal of Chromatography A, 1528, 39-48. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWn6fVCVY7p9dKCxcA_wHZYg3mwSs7Lm9pSid2wkR2z9W_1sOc0jxhombtf451ofiU3lT3StvkpulneXkMpWzOFOCEOzIIzZTkFMaoV8cWzf088EuBkOdX0XaToYDfsVVpzLfi_0UvTfzLj49csNbHdBXsNVXjGYyVf7_ytlztC5OQacBJHZTxnoGg1tyd17mMOrnE1UNGKLU-I7RHBDmrAjFarsbOclxRJAz3EkYPIu_33Vo=]

- Chemistry LibreTexts. (2024). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. [https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/13%3A_Structure_Determination_-_Nuclear_Magnetic_Resonance_Spectroscopy]

- ACD/Labs. (n.d.). LogP—Making Sense of the Value. [https://www.acdlabs.com/resources/knowledgebase/whitepapers/logp-making-sense-of-the-value/]

- Freeman, K.H., & Paggi, M. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Journal of Chemical Education, 89(10), 1321-1324. [https://pubs.acs.org/doi/abs/10.1021/ed200298n]

- S. M. Reddy, M. S. Kumar, B. S. Kumar, & A. S. Kumar. (2016). 1HNMR spectrometry in structural elucidation of organic compounds. Journal of Chemical and Pharmaceutical Sciences, 9(4), 2110-2114. [https://www.jchps.com/issues/Volume%209%20Issue%204/jchps%209(4)%2049%202110-2114.pdf]

- Slideshare. (n.d.). Structural elucidation by NMR(1HNMR). [https://www.slideshare.

- University of Louisiana Monroe. (n.d.). Experiment # 11: Spectroscopic determination of indicator pKa. [https://www.ulm.edu/chemistry/course/1010/11_pka.pdf]

- ResearchGate. (2017). Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation. [https://www.researchgate.

- Glish, G.L., & McLuckey, S.A. (1991). Selective chemical ionization of nitrogen and sulfur heterocycles in petroleum fractions by ion trap mass spectrometry. Journal of the American Society for Mass Spectrometry, 2(1), 38-46. [https://pubs.acs.org/doi/abs/10.1021/jasms.8b00249]

- Minick, D.J., Brent, D.A., & Frenz, J. (1989). Hydrophobicity parameters determined by reversed-phase liquid chromatography. XV: optimal conditions for prediction of log P(oct) by using RP-HPLC procedures. Journal of Medicinal Chemistry, 32(8), 1938-1945. [https://pubmed.ncbi.nlm.nih.gov/2754728/]

- Hypha Discovery. (n.d.). Structure Elucidation and NMR. [https://www.hyphadiscovery.co.

- ECETOC. (1986). Assessment of reverse-phase chromatographic methods for determining partition coefficients. Technical Report No. 21. [https://www.ecetoc.org/wp-content/uploads/2014/08/ECETOC-TR-021.pdf]

- Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. [https://www.creative-bioarray.

- ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [https://www.ecetoc.org/wp-content/uploads/2014/08/ECETOC-TR-123-Appendix-A.pdf]

- Agilent Technologies, Inc. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. [https://www.agilent.

- ProQuest. (2023). Mass Spectra of New Heterocycles: XXVI.1 Electron Impact Ionization Study of N-(5-Amino. [https://www.proquest.com/openview/1b241c8882898b965c71109a930d667d/1?pq-origsite=gscholar&cbl=43714]

- Echemi. (2022). Pyridine,3-(1-methyl-1H-pyrrol-2-yl). [https://www.echemi.com/products/pd20221110184136-pyridine3-1-methyl-1h-pyrrol-2-yl-.html]

- MDPI. (2024). The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. [https://www.mdpi.com/1420-3049/29/15/3482]

- Robinson, K., McCluskey, A., & Attalla, M.I. (2011). An FTIR spectroscopic study on the effect of molecular structural variations on the CO2 absorption characteristics of heterocyclic amines. ChemPhysChem, 12(6), 1088-1099. [https://pubmed.ncbi.nlm.nih.gov/21472957/]

- Piletsky, S.A., Matuschewski, H., Schedler, U., Wilpert, A., Piletska, E.V., Thiele, T.A., & Ulbricht, M. (2000). The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles. Analytica Chimica Acta, 408(1-2), 85-92. [https://pubmed.ncbi.nlm.nih.gov/11379109/]

- ChemSynthesis. (2025). This compound. [https://www.chemsynthesis.com/base/chemical-structure-36173.html]

- Sigma-Aldrich. (n.d.). 3-(1H-Pyrrol-3-yl)-pyridine. [https://www.sigmaaldrich.com/US/en/product/jwpharmlab/jwph3249e6ff]

- Jennings, A.L., Jr., & Boggs, J.E. (1964). Mass Spectrometry for Structure Determination. Simple Nitrogen Heterocycles. The Journal of Organic Chemistry, 29(7), 2065-2068. [https://pubs.acs.org/doi/abs/10.1021/jo01030a514]

- Thermo Fisher Scientific. (n.d.). Calculate reagent log P values to determine solubility characteristics. [https://www.thermofisher.

- MDPI. (2022). Insights on the Synthesis of N-Heterocycles Containing Macrocycles and Their Complexion and Biological Properties. [https://www.mdpi.com/1420-3049/27/7/2123]

- Zhang, Y., et al. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Journal of Chemical Information and Modeling. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9960309/]

- Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis and biological screening of some Pyridine and Pyrrole derivatives of Pyrazolo [3, 4-c] pyrazoles. [https://www.jocpr.

- ResearchGate. (n.d.). Figure 1: FTIR Spectrum of the Synthesized (a) Heterocyclic Compound... [https://www.researchgate.net/figure/FTIR-Spectrum-of-the-Synthesized-a-Heterocyclic-Compound-5-Phenyl-1-3-5-dithiazinane_fig1_366223401]

- DTIC. (1971). Mass Spectrometry of Heterocyclic Compounds. [https://apps.dtic.

- ResearchGate. (n.d.). Synthesis, Fourier Transforms Infrared Spectral Study of New Heterocyclic Oxazinane and Oxazepine Compounds. [https://www.researchgate.net/publication/320146604_Synthesis_Fourier_Transforms_Infrared_Spectral_Study_of_New_Heterocyclic_Oxazinane_and_Oxazepine_Compounds]

- ResearchGate. (n.d.). Fourier transform infrared (FTIR) spectrum of N-heterocyclic carbene (NHC) precursor and catalyst 2 (a). [https://www.researchgate.net/figure/Fourier-transform-infrared-FTIR-spectrum-of-N-heterocyclic-carbene-NHC-precursor-and_fig2_334542289]

- ChemicalBook. (2023). This compound. [https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6864149.htm]

- MDPI. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. [https://www.mdpi.com/1420-3049/27/15/4967]

- The Good Scents Company. (n.d.). 3-acetyl pyridine. [http://www.thegoodscentscompany.

- Sigma-Aldrich. (n.d.). 4-(1H-pyrrol-3-yl)pyridine. [https://www.sigmaaldrich.com/US/en/product/enamine/ena638598745]

- Sigma-Aldrich. (n.d.). 3-(1H-Pyrrol-1-yl)pyridine AldrichCPR. [https://www.sigmaaldrich.com/US/en/product/aldrich/535490]

- ResearchGate. (2025). Synthesis and Antibacterial Activity of 3-Pyrrol-1-Ylthieno[2,3-b ]Pyridine-2-Carboxylic Acid [(Phenyl-,1,3-Benzodioxol-5-YL)Methylene]Hydrazides. [https://www.researchgate.net/publication/282153245_Synthesis_and_Antibacterial_Activity_of_3-Pyrrol-1-Ylthieno23-b_Pyridine-2-Carboxylic_Acid_Phenyl-13-Benzodioxol-5-YLMethyleneHydrazides]

- Journal of the University of Information Technology. (n.d.). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. [https://www.juit.ac.

- National Center for Biotechnology Information. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9367468/]

- ChemicalBook. (n.d.). 3-(1H-PYRROL-1-YL)PYRIDINE synthesis. [https://www.chemicalbook.com/ProductChemicalPropertiesCB5729731.htm]

- ResearchGate. (n.d.). Synthesis and biological screening of some pyridine e pyrrole derivatives of pyrazolo[3, 4-c]pyrazoles. [https://www.researchgate.

- Biosynth. (n.d.). 3-(1-Methylpyrrol-2-yl)pyridine. [https://www.biosynth.com/p/W-106043/487-19-4-3-1-methylpyrrol-2-yl-pyridine]

- BLDpharm. (n.d.). 3-(1H-PYrrol-1-yl)pyridine hydrochloride. [https://www.bldpharm.com/products/1955541-19-1.html]

- NIST WebBook. (n.d.). Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, (S)-. [https://webbook.nist.gov/cgi/cbook.cgi?ID=C54115&Mask=200]

- BLDpharm. (n.d.). 3-Methyl-2-(1H-pyrrol-1-ylmethyl)pyridine. [https://www.bldpharm.com/products/1344291-01-5.html]

Sources

- 1. ir.juit.ac.in:8080 [ir.juit.ac.in:8080]

- 2. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 3. creative-bioarray.com [creative-bioarray.com]

- 4. acdlabs.com [acdlabs.com]

- 5. Hydrophobicity parameters determined by reversed-phase liquid chromatography. XV: optimal conditions for prediction of log P(oct) by using RP-HPLC procedures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. acdlabs.com [acdlabs.com]

- 10. jchps.com [jchps.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. mdpi.com [mdpi.com]

- 15. Mass Spectra of New Heterocycles: XXVI. Electron Impact Ionization Study of <i>N</i>-(5-Aminothiophen-2-yl)- and <i>N</i>-[2-(Methylsulfanyl)-1,3-thiazol-5-yl]isothioureas - ProQuest [proquest.com]

The Genesis of a Nicotinic Scaffold: An In-depth Technical Guide to the Discovery and History of 3-(1H-pyrrol-3-yl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the discovery and historical development of 3-(1H-pyrrol-3-yl)pyridine, a foundational scaffold in medicinal chemistry. We will explore its conceptualization as a rigid analog of nicotine, detail early synthetic approaches, and chart its evolution as a key pharmacophore in the study of nicotinic acetylcholine receptors (nAChRs). This document serves as a comprehensive resource, providing not only historical context but also detailed synthetic protocols and an analysis of the structure-activity relationships that have cemented its importance in modern drug discovery.

Introduction: The Quest for Nicotinic Specificity

The story of this compound is intrinsically linked to the study of nicotine and its profound effects on the central nervous system. Nicotine, the primary psychoactive component of tobacco, exerts its influence by binding to and activating a diverse family of ligand-gated ion channels known as nicotinic acetylcholine receptors (nAChRs).[1] These receptors are implicated in a vast array of physiological processes, including learning, memory, and attention, making them attractive targets for therapeutic intervention in neurological and psychiatric disorders.[2]

However, the clinical utility of nicotine itself is hampered by its broad receptor subtype profile, leading to a range of undesirable side effects and a high potential for addiction. This challenge spurred a decades-long quest among medicinal chemists to design and synthesize novel ligands with improved selectivity for specific nAChR subtypes. A key strategy in this endeavor was the development of "conformationally restricted" or "rigid" analogs of nicotine. The flexible nature of the bond connecting the pyridine and pyrrolidine rings of nicotine allows it to adopt multiple conformations, contributing to its promiscuous binding. By locking this bond into a more defined orientation, researchers aimed to create molecules that would preferentially interact with a subset of nAChR subtypes, thereby separating the therapeutic benefits from the adverse effects. It is from this strategic pursuit that this compound emerged as a molecule of significant interest.

The Conceptual Leap: this compound as a Rigid Nicotine Analog

The design of this compound is a classic example of scaffold hopping and conformational constraint in drug design. By replacing the N-methylpyrrolidine ring of nicotine with a pyrrole ring, and shifting the point of attachment to the 3-position of the pyrrole, a planar, aromatic system is introduced. This structural modification effectively "flattens" the molecule, creating a rigid scaffold that mimics one of the possible planar conformations of nicotine.

This seemingly simple modification has profound implications for the molecule's interaction with the nAChR binding site. The pyrrole ring, being aromatic, introduces different electronic and steric properties compared to the saturated pyrrolidine ring. The delocalized pi-electron system of the pyrrole can engage in different types of interactions, such as pi-pi stacking, with aromatic amino acid residues in the receptor's binding pocket.

Foundational Synthesis: The Paal-Knorr Reaction and Early Methodologies

The initial synthesis of this compound and its analogs relied on established methods for pyrrole ring formation. The Paal-Knorr pyrrole synthesis, first reported in the late 19th century, proved to be a robust and versatile method for constructing the pyrrole core.[3] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.

In the context of this compound synthesis, a key precursor is a 1,4-dicarbonyl compound bearing a 3-pyridyl substituent.

General Paal-Knorr Synthesis of 3-Substituted Pyrroles

Illustrative Early Synthetic Approach (Hypothetical)

A plausible, albeit potentially low-yielding, early route could have involved the following conceptual steps:

-

Preparation of a 3-Pyridyl Substituted 1,4-Dicarbonyl Precursor: This would likely be the most challenging step, involving reactions such as the acylation of a pyridine derivative followed by further functional group manipulations to introduce the second carbonyl group at the appropriate distance.

-

Paal-Knorr Cyclization: The resulting 1,4-dicarbonyl compound would then be reacted with ammonia or an ammonia source (e.g., ammonium acetate) under acidic or neutral conditions to effect the cyclization and dehydration, yielding the this compound.

Evolution of Synthetic Strategies

Over time, more efficient and versatile methods for the synthesis of 3-aryl and 3-heteroarylpyrroles, including this compound, have been developed. These modern approaches offer significant advantages in terms of yield, regioselectivity, and substrate scope.

Modern Synthetic Protocols

| Method | Description | Advantages | Key Reagents/Catalysts |

| Suzuki Coupling | Cross-coupling of a 3-halopyrrole (or a pyrrole-3-boronic acid) with a pyridine boronic acid (or a 3-halopyridine). | High yields, excellent functional group tolerance. | Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., Na₂CO₃). |

| Stille Coupling | Cross-coupling of a 3-(tributylstannyl)pyrrole with a 3-halopyridine. | Mild reaction conditions. | Palladium catalysts. |

| Van Leusen Pyrrole Synthesis | Reaction of a tosylmethyl isocyanide (TosMIC) with an α,β-unsaturated ketone or aldehyde derived from a pyridine precursor. | Good for constructing highly substituted pyrroles. | Base (e.g., NaH, K₂CO₃). |

| Ring Expansion of Pyrroles | More recent methods involve the insertion of a carbon atom into the pyrrole ring to form a pyridine, though this is less common for the synthesis of pyridylpyrroles.[6] | Novel approach for skeletal editing. | Rhodium catalysts. |

Detailed Protocol: Suzuki-Miyaura Cross-Coupling for this compound Synthesis

This method represents a common and efficient modern approach.

Materials:

-

1-(Triisopropylsilyl)-3-bromopyrrole

-

Pyridine-3-boronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane (anhydrous)

-

Tetrabutylammonium fluoride (TBAF)

-

Tetrahydrofuran (THF)

Procedure:

-

Coupling Reaction: To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1-(triisopropylsilyl)-3-bromopyrrole (1.0 eq), pyridine-3-boronic acid (1.2 eq), palladium(II) acetate (0.05 eq), triphenylphosphine (0.1 eq), and potassium carbonate (2.0 eq).

-

Add anhydrous 1,4-dioxane via syringe.

-

Heat the reaction mixture to reflux (approximately 100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 3-(1-(triisopropylsilyl)-1H-pyrrol-3-yl)pyridine.

-

Deprotection: Dissolve the purified product in THF.

-

Add a solution of TBAF (1.1 eq) in THF dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until the deprotection is complete (monitored by TLC).

-

Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography to yield this compound.

Causality behind Experimental Choices:

-

N-Protection: The use of a bulky triisopropylsilyl (TIPS) group on the pyrrole nitrogen serves two purposes: it prevents N-arylation during the coupling reaction and enhances the stability and solubility of the pyrrole intermediate.

-

Palladium Catalyst and Ligand: The combination of Pd(OAc)₂ and PPh₃ forms the active Pd(0) catalyst in situ, which is essential for the catalytic cycle of the Suzuki coupling.

-

Base: Potassium carbonate is a crucial component of the Suzuki reaction, facilitating the transmetalation step.

-

Deprotection: TBAF is a standard reagent for the cleavage of silyl ethers and N-silyl groups due to the high affinity of fluorine for silicon.

Pharmacological Characterization: A Nicotinic Agonist

The primary pharmacological interest in this compound stems from its activity as a nicotinic acetylcholine receptor agonist.[7] As a rigid analog of nicotine, it provided a valuable tool for probing the structure-activity relationships at nAChRs.

Early studies, though not focused on the unsubstituted parent compound, investigated a variety of substituted pyridyl-pyrrolidines and related structures, confirming that the 3-pyridyl moiety is a critical pharmacophore for nAChR binding and activation.

The interaction of nicotinic agonists with the nAChR binding site is characterized by two key features: a cationic center (typically a protonated nitrogen) and a hydrogen bond acceptor.[1] In this compound, the protonated pyridine nitrogen serves as the cationic center, while the pyrrole NH group can act as a hydrogen bond donor.

The rigid structure of this compound helped to define the spatial requirements of the nAChR pharmacophore. The fixed distance and orientation between the cationic center and the hydrogen-bonding region provided valuable data for computational modeling and the design of more potent and selective nAChR ligands.

Legacy and Future Directions

The discovery and development of this compound and its derivatives have had a lasting impact on medicinal chemistry. This simple scaffold has served as a starting point for the design of a vast number of nAChR modulators with potential applications in the treatment of Alzheimer's disease, Parkinson's disease, schizophrenia, depression, and nicotine addiction.

Furthermore, the pyrrolopyridine core is not limited to nAChR research. It has been incorporated into molecules targeting a wide range of other biological targets, including various kinases, demonstrating the versatility of this privileged structure in drug discovery.[5]

Future research will likely continue to leverage the structural insights gained from this compound to design even more sophisticated and selective ligands. The exploration of different substitution patterns on both the pyrrole and pyridine rings, as well as the incorporation of this scaffold into larger, more complex molecules, will undoubtedly lead to the discovery of new therapeutic agents for a variety of diseases.

References

-

Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. (URL: [Link])

-

Recent Advances of Pyrrolopyridines Derivatives: A Patent and Literature Review - PubMed. (URL: [Link])

-

Nicotinic agonist - Wikipedia. (URL: [Link])

-

An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC. (URL: [Link])

-

Pyrrole synthesis - Organic Chemistry Portal. (URL: [Link])

-

This compound - C9H8N2, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (URL: [Link])

-

Pyrrolo and pyrrolopyrimidine sulfonamides act as cytotoxic agents in hypoxia via inhibition of transmembrane carbonic anhydrases - PubMed. (URL: [Link])

-

Sustainable Synthesis of N-Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3-Hydroxy-2-pyrones and Amines - ACS Publications. (URL: [Link])

-

Synthesis and biological screening of some Pyridine and Pyrrole derivatives of Pyrazolo [3, 4-c] pyrazoles - JOCPR. (URL: [Link])

-

p-‐tolyl)-‐1H-‐pyrrolo[3,2-‐ c]pyridin - Organic Syntheses. (URL: [Link])

-

Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor - PubMed. (URL: [Link])

-

The Synthesis of 1H-Pyrroles Part. 1. The Synthesis and the Chemical and Physical Aspects Pyrrole Ring - ResearchGate. (URL: [Link])

-

Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles. (URL: [Link])

-

Paal-Knorr Pyrrole Synthesis - Organic Chemistry Portal. (URL: [Link])

-

The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH - PMC - PubMed Central. (URL: [Link])

-

An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - MDPI. (URL: [Link])

-

3-(1H-Pyrrol-1-yl)pyridine - Amerigo Scientific. (URL: [Link])

-

azetidine (MPA) with nicotinic acetylcholine receptor subtypes expressed in cell lines and rat cortex - PubMed. (URL: [Link])

-

Synthesis, nicotinic acetylcholine receptor binding, in vitro and in vivo pharmacology properties of 3′-(substituted pyridinyl)-deschloroepibatidine analogs - University of Miami. (URL: [Link])

Sources

- 1. Development of a novel class of subtype-selective nicotinic receptor antagonist: pyridine-N-substituted nicotine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. orgsyn.org [orgsyn.org]

- 4. Pyrrole synthesis [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Pharmacological profile of novel psychoactive benzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]

A-Technical-Guide-to-the-Synthesis-of-3-(1H-pyrrol-3-yl)pyridine-from-Simple-Precursors

For-Immediate-Release

An In-Depth Technical Guide on the Synthesis of 3-(1H-pyrrol-3-yl)pyridine from Simple Precursors

This guide provides a comprehensive overview of synthetic strategies for obtaining this compound, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed analysis of key synthetic methodologies, including mechanistic insights, comparative data, and step-by-step experimental protocols.

Introduction and Strategic Importance

The this compound moiety is a key structural motif present in a range of biologically active compounds. Its unique electronic properties and conformational flexibility make it a valuable pharmacophore in the design of novel therapeutic agents. The development of efficient and scalable synthetic routes from simple, readily available precursors is therefore a critical objective in modern organic and medicinal chemistry. This guide explores several robust methods to achieve this, focusing on the Paal-Knorr synthesis, the Van Leusen reaction, and palladium-catalyzed cross-coupling reactions.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule suggests several strategic approaches. The primary disconnections can be made at the C-C bond connecting the pyridine and pyrrole rings or by deconstructing the pyrrole ring itself. This leads to three main synthetic strategies:

-

Strategy A: Pyrrole Ring Formation (Paal-Knorr / Van Leusen type reactions). This involves constructing the pyrrole ring onto a pre-functionalized pyridine precursor.

-

Strategy B: C-C Bond Formation (Cross-Coupling Reactions). This strategy focuses on coupling a pre-formed pyrrole derivative with a pyridine derivative.

Caption: Retrosynthetic analysis of this compound.

Key Synthetic Strategies

The Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a classic and highly effective method for constructing pyrrole rings from 1,4-dicarbonyl compounds and a primary amine or ammonia.[1][2][3] For the synthesis of this compound, the key precursor is a 1,4-diketone bearing a pyridine moiety.

Causality of Experimental Choices:

-

Precursor: The synthesis starts with a 1,4-dicarbonyl compound substituted with a pyridin-3-yl group. This ensures the correct regiochemistry of the final product.

-

Amine Source: Ammonia or an ammonia equivalent (e.g., ammonium acetate) is used to provide the nitrogen atom for the pyrrole ring, resulting in an N-unsubstituted pyrrole.[2]

-

Catalyst: The reaction is typically catalyzed by a protic or Lewis acid.[2] A weak acid like acetic acid is often sufficient to accelerate the reaction without promoting side reactions like furan formation.[4]

Mechanism: The reaction proceeds via the formation of a hemiaminal, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrrole ring.[1][4]

Caption: Generalized workflow of the Paal-Knorr synthesis.

The Van Leusen Pyrrole Synthesis

The Van Leusen reaction offers an alternative and versatile route to substituted pyrroles.[5][6] This method typically involves the reaction of a compound containing an activated methylene group with tosylmethyl isocyanide (TosMIC).[5][7][8] For the target molecule, a Michael acceptor containing the pyridine ring is a suitable starting point.

Causality of Experimental Choices:

-

Key Reagent: Tosylmethyl isocyanide (TosMIC) serves as a three-atom synthon, providing two carbons and the nitrogen atom for the pyrrole ring.[7]

-

Base: A strong base, such as sodium hydride or potassium tert-butoxide, is required to deprotonate TosMIC and initiate the reaction sequence.[7][9]

-

Michael Acceptor: An α,β-unsaturated ketone or ester bearing the pyridin-3-yl group acts as the Michael acceptor, directing the regiochemistry of the final product.

Mechanism: The reaction is initiated by the deprotonation of TosMIC, which then acts as a nucleophile in a Michael addition to the α,β-unsaturated system. This is followed by an intramolecular [3+2] cycloaddition and subsequent elimination of the tosyl group to form the aromatic pyrrole.[7]

Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic chemistry heavily relies on transition-metal-catalyzed cross-coupling reactions for the construction of biaryl systems. The Suzuki-Miyaura coupling is a particularly powerful tool for this purpose.[10][11][12]

Causality of Experimental Choices:

-

Coupling Partners: This approach involves coupling a pyridine derivative (e.g., 3-bromopyridine or 3-pyridylboronic acid) with a suitable pyrrole derivative (e.g., a protected 3-bromopyrrole or 3-pyrroleboronic acid). The choice of protecting group on the pyrrole nitrogen is crucial to prevent side reactions and improve yields.[13]

-

Catalyst System: A palladium catalyst, often in combination with a phosphine ligand, is essential for the catalytic cycle. The choice of ligand can significantly impact reaction efficiency and substrate scope.[14]

-

Base: A base, such as potassium carbonate or potassium phosphate, is required to activate the boronic acid component in the catalytic cycle.[12][14]

Comparative Analysis of Synthetic Routes

| Synthetic Strategy | Precursors | Advantages | Disadvantages | Typical Yields |

| Paal-Knorr Synthesis | Pyridyl-substituted 1,4-diketones, Ammonia/Amine | Operationally simple, readily available starting materials, good yields.[1] | Precursor synthesis can be multi-step. | 60-90% |

| Van Leusen Reaction | Pyridyl-substituted Michael acceptors, TosMIC | Versatile, good functional group tolerance.[6] | TosMIC is toxic, strong base required. | 50-80% |

| Suzuki-Miyaura Coupling | Halogenated pyridines/pyrroles, Boronic acids/esters | High functional group tolerance, mild reaction conditions, well-established.[10][13] | Catalyst cost, potential for side reactions, requires pre-functionalized heterocycles. | 41-93%[13] |

Detailed Experimental Protocols

Protocol 1: Paal-Knorr Synthesis of this compound

Objective: To synthesize this compound from 1-(pyridin-3-yl)butane-1,4-dione and ammonium acetate.

Materials:

-

1-(pyridin-3-yl)butane-1,4-dione

-

Ammonium acetate

-

Glacial acetic acid

-

Toluene

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 1-(pyridin-3-yl)butane-1,4-dione (1.0 eq), ammonium acetate (3.0 eq), and toluene.

-

Add a catalytic amount of glacial acetic acid (0.1 eq).

-

Heat the reaction mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap (typically 4-6 hours).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Protocol 2: Suzuki-Miyaura Coupling for the Synthesis of this compound

Objective: To synthesize this compound via Suzuki-Miyaura coupling of 3-bromopyridine with a protected pyrrole-3-boronic acid.

Materials:

-

3-Bromopyridine

-

N-Boc-pyrrole-3-boronic acid pinacol ester

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a Schlenk flask, combine 3-bromopyridine (1.0 eq), N-Boc-pyrrole-3-boronic acid pinacol ester (1.2 eq), Pd(OAc)₂ (0.05 eq), PPh₃ (0.1 eq), and K₂CO₃ (2.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add degassed 1,4-dioxane and water (4:1 v/v).

-

Heat the reaction mixture to 90 °C and stir for 12-18 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent in vacuo.

-

Purify the crude product by flash column chromatography.

-

The N-Boc protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the final product.

Conclusion

The synthesis of this compound can be effectively achieved through several synthetic strategies, each with its own merits and considerations. The Paal-Knorr synthesis offers a straightforward and high-yielding route when the corresponding 1,4-dicarbonyl precursor is accessible. The Van Leusen reaction provides a versatile alternative, while the Suzuki-Miyaura cross-coupling represents a modern and highly adaptable method that benefits from excellent functional group tolerance. The choice of the optimal synthetic route will depend on factors such as precursor availability, desired scale, and the specific functional groups present in the target molecule's analogs. Further advancements in catalytic systems are expected to continue enhancing the efficiency and applicability of these methods in drug discovery and development.

References

-

Van Leusen Reaction. Organic Chemistry Portal. [Link]

-

Pyrrole synthesis. Organic Chemistry Portal. [Link]

-

Adhikary, A., et al. (2021). Recent approaches in the organocatalytic synthesis of pyrroles. RSC Advances. [Link]

-

Fe(iii)-Catalyzed synthesis of pyrrolo[3,2-b]pyrroles: formation of new dyes and photophysical studies. Organic Chemistry Frontiers (RSC Publishing). [Link]

-

Li, W., et al. (2018). Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. Molecules. [Link]

-

Van Leusen reaction. Wikipedia. [Link]

-

Paal–Knorr synthesis. Wikipedia. [Link]

-

Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism. YouTube. [Link]

-

Wang, Q., et al. (2017). Highly Atroposelective Synthesis of Arylpyrroles by Catalytic Asymmetric Paal–Knorr Reaction. Journal of the American Chemical Society. [Link]

-

Alvarez, A., et al. (1991). Synthesis of 3-arylpyrroles and 3-pyrrolylacetylenes by palladium-catalyzed coupling reactions. The Journal of Organic Chemistry. [Link]

-

Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. [Link]

-

Synthesis of new pyrrole–pyridine-based ligands using an in situ Suzuki coupling method. Beilstein Journal of Organic Chemistry. [Link]

-

Van Leusen Reaction. SynArchive. [Link]

-

3-Pyrroline synthesis. Organic Chemistry Portal. [Link]

-

An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Molecules. [Link]

-

The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. [Link]

-

3-Acetylpyridine. PubChem. [Link]

-

Synthesis of 3-acetyl pyridine. PrepChem.com. [Link]

-

Preparation of 3-acetylpyridine. PrepChem.com. [Link]

-

Matyugina, E., et al. (2020). Synthesis of 3-hetarylpyrroles by Suzuki–Miyaura cross-coupling. Mendeleev Communications. [Link]

-

This compound. ChemSynthesis. [Link]

-

An Unprecedented Synthesis of 8b-Hydroxy-3a-(1H-pyrrol-2-yl)/(1H-indol-3-yl)-3a,8b-dihydroindeno[1,2-b]pyrrol-4(1H)-one Derivatives from Pyrrole/Indole with Ninhydrin and β‑Enaminocarbonyls. ResearchGate. [Link]

-

Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. PubMed. [Link]

-

Synthesis and biological screening of some Pyridine and Pyrrole derivatives of Pyrazolo [3, 4-c] pyrazoles. Journal of Chemical and Pharmaceutical Research. [Link]

-

Fors, B. P., et al. (2008). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 3. youtube.com [youtube.com]

- 4. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 5. Van Leusen Reaction [organic-chemistry.org]

- 6. Pyrrole synthesis [organic-chemistry.org]

- 7. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Van Leusen reaction - Wikipedia [en.wikipedia.org]

- 9. synarchive.com [synarchive.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. BJOC - Synthesis of new pyrrole–pyridine-based ligands using an in situ Suzuki coupling method [beilstein-journals.org]

- 12. mdpi.com [mdpi.com]

- 13. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Spectroscopic Data of 3-(1H-pyrrol-3-yl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectroscopic data for the heterocyclic compound 3-(1H-pyrrol-3-yl)pyridine. In the absence of experimentally acquired spectra in publicly available databases, this document leverages high-quality predicted data, interpreted through the lens of established spectroscopic principles and extensive literature on related pyrrole and pyridine derivatives. This approach offers a robust framework for the identification, characterization, and quality control of this and structurally similar molecules in a research and development setting.

Molecular Structure and Spectroscopic Overview

This compound is a bicyclic aromatic compound composed of a pyridine ring and a pyrrole ring linked via a carbon-carbon bond. This structural arrangement gives rise to a unique electronic environment that is reflected in its spectroscopic signatures. Understanding these signatures is paramount for confirming the molecule's identity and purity.

Below is a diagram illustrating the molecular structure and the numbering convention used for the assignment of NMR signals.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound provide detailed information about the electronic environment of each proton and carbon atom.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound is characterized by distinct signals for the protons on both the pyrrole and pyridine rings. The chemical shifts are influenced by the electronegativity of the nitrogen atoms and the aromatic ring currents.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H-2' (Pyrrole) | 7.2 - 7.4 | t |

| H-4' (Pyrrole) | 6.5 - 6.7 | t |

| H-5' (Pyrrole) | 6.8 - 7.0 | t |

| NH (Pyrrole) | 11.0 - 12.0 | br s |

| H-2 (Pyridine) | 8.8 - 9.0 | d |

| H-4 (Pyridine) | 8.0 - 8.2 | ddd |

| H-5 (Pyridine) | 7.4 - 7.6 | dd |

| H-6 (Pyridine) | 8.5 - 8.7 | d |

Interpretation:

-

Pyrrole Protons: The protons on the pyrrole ring (H-2', H-4', and H-5') are expected to appear in the range of 6.5-7.4 ppm. The N-H proton of the pyrrole ring is significantly deshielded and appears as a broad singlet at a high chemical shift (11.0-12.0 ppm), a characteristic feature of N-H protons in pyrrolic systems.

-

Pyridine Protons: The protons on the pyridine ring are generally more deshielded than those on the pyrrole ring due to the electron-withdrawing nature of the pyridine nitrogen. The H-2 and H-6 protons, being ortho to the nitrogen, are the most deshielded. The coupling patterns (multiplicities) arise from spin-spin coupling with adjacent protons.

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-2' (Pyrrole) | 120 - 125 |

| C-3' (Pyrrole) | 115 - 120 |

| C-4' (Pyrrole) | 110 - 115 |

| C-5' (Pyrrole) | 118 - 123 |

| C-2 (Pyridine) | 148 - 152 |

| C-3 (Pyridine) | 130 - 135 |

| C-4 (Pyridine) | 135 - 140 |

| C-5 (Pyridine) | 123 - 128 |

| C-6 (Pyridine) | 147 - 151 |

Interpretation:

The carbon atoms of the pyridine ring generally resonate at higher chemical shifts (further downfield) compared to those of the pyrrole ring, again due to the electron-withdrawing effect of the pyridine nitrogen. The carbon atom at the junction of the two rings (C-3 of pyridine and C-3' of pyrrole) will have their chemical shifts influenced by both ring systems.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 3400 - 3500 | N-H stretch (pyrrole) | Medium, Sharp |

| 3000 - 3100 | C-H stretch (aromatic) | Medium |

| 1550 - 1600 | C=C and C=N stretching (aromatic rings) | Strong |

| 1400 - 1500 | Ring stretching (aromatic rings) | Medium |

| 700 - 800 | C-H out-of-plane bending | Strong |

Interpretation:

-

N-H Stretch: A key feature in the IR spectrum will be the N-H stretching vibration of the pyrrole ring, which is expected to appear as a medium to sharp band in the region of 3400-3500 cm⁻¹.[1][2]

-

Aromatic C-H Stretch: The C-H stretching vibrations of the aromatic protons on both rings will be observed in the 3000-3100 cm⁻¹ region.[1]

-

Ring Vibrations: The stretching vibrations of the C=C and C=N bonds within the aromatic rings will give rise to strong absorptions in the 1550-1600 cm⁻¹ region.[1][2]

-

C-H Bending: Strong bands in the fingerprint region (below 1500 cm⁻¹) corresponding to C-H out-of-plane bending can provide information about the substitution pattern of the aromatic rings.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrum:

-

Molecular Ion (M⁺): The molecular weight of this compound is 144.18 g/mol . Therefore, the mass spectrum is expected to show a prominent molecular ion peak at m/z = 144.

-

Nitrogen Rule: The molecule contains two nitrogen atoms (an even number), which is consistent with an even nominal molecular weight, following the nitrogen rule.[3]

Fragmentation Pathway:

The fragmentation of this compound under electron ionization (EI) is expected to involve the cleavage of the bond between the two rings and fragmentation within the individual rings. A plausible fragmentation pathway is outlined below.

Caption: General workflow for acquiring NMR data.

IR Data Acquisition (FT-IR)

Caption: General workflow for acquiring FT-IR data using an ATR accessory.

Mass Spectrometry Data Acquisition (EI-MS)

Caption: General workflow for acquiring EI-MS data.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic characterization of this compound. The presented data for NMR, IR, and MS, along with their interpretations, offer a solid foundation for scientists to identify and characterize this molecule. The provided protocols serve as a practical starting point for obtaining high-quality experimental data. By combining these predictive insights with rigorous experimental verification, researchers can confidently advance their work in drug discovery and other scientific endeavors involving this and related heterocyclic compounds.

References

-

ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

-

Cheminfo.org. (n.d.). IR spectra prediction. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

-

Pearson+. (n.d.). The chemical shifts of the C-2 hydrogen in the spectra of pyrrole.... Retrieved from [Link]

-

YouTube. (2023, December 10). IR Spectra Predicting Tools. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

-

Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 3. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]

An In-depth Technical Guide to 3-(1H-pyrrol-3-yl)pyridine Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unlocking the Therapeutic Potential of the Pyrrole-Pyridine Scaffold

The confluence of distinct heterocyclic pharmacophores into a single molecular entity represents a powerful strategy in modern medicinal chemistry. The 3-(1H-pyrrol-3-yl)pyridine scaffold, a deceptively simple yet elegant combination of an electron-rich pyrrole and an electron-deficient pyridine ring, has emerged as a privileged structure in the quest for novel therapeutics. This guide provides a comprehensive technical overview of the synthesis, biological activities, and therapeutic promise of this compound derivatives, offering field-proven insights for researchers engaged in drug discovery and development. By elucidating the causal relationships behind synthetic choices and exploring the nuances of structure-activity relationships, this document aims to serve as an authoritative resource for harnessing the full potential of this versatile chemical scaffold.

I. The Strategic Importance of the this compound Core

The unique electronic and structural features of the this compound core underpin its diverse biological activities. The pyrrole ring, a five-membered aromatic heterocycle, is a common motif in numerous natural products and clinically approved drugs, often participating in hydrogen bonding and π-π stacking interactions with biological targets.[1] Conversely, the pyridine ring, a six-membered nitrogen-containing heterocycle, is the second most prevalent heterocycle in FDA-approved drugs and is known for its ability to act as a hydrogen bond acceptor and to engage in a variety of biological interactions.[2]

The direct C-C linkage between the 3-position of the pyrrole and the 3-position of the pyridine creates a non-fused, bi-heterocyclic system with a specific conformational flexibility that can be fine-tuned through substitution. This arrangement allows for the independent yet synergistic modulation of the electronic and steric properties of each ring system, providing a rich chemical space for the design of targeted therapeutics.

II. Synthetic Strategies for Assembling the this compound Scaffold

The construction of the this compound core can be approached through two primary strategies: the formation of the pyrrole ring onto a pre-existing pyridine or the formation of the pyridine ring from a pyrrole precursor, and more commonly, the coupling of pre-functionalized pyrrole and pyridine rings.

A. Palladium-Catalyzed Cross-Coupling Reactions: A Modern Approach

Modern synthetic organic chemistry offers a powerful toolkit of palladium-catalyzed cross-coupling reactions that have become the mainstay for the efficient and modular synthesis of bi-heterocyclic compounds like this compound. These methods offer high yields, broad functional group tolerance, and precise regiochemical control.

The Suzuki-Miyaura coupling reaction, which involves the reaction of an organoboron compound with an organohalide, is a highly versatile method for the synthesis of this compound derivatives.[3] A general approach involves the coupling of a 3-pyridylboronic acid or its pinacol ester with a 3-halopyrrole, or conversely, a pyrrole-3-boronic acid with a 3-halopyridine. The choice of coupling partners is often dictated by the commercial availability and stability of the starting materials.

A key consideration in the Suzuki coupling of pyrroles is the need for N-protection of the pyrrole ring to prevent side reactions and improve solubility and stability. Common protecting groups include tert-butyloxycarbonyl (Boc) and (2-(trimethylsilyl)ethoxy)methyl (SEM).[4]

Representative Protocol: Suzuki-Miyaura Coupling for the Synthesis of a 4-(pyridin-3-yl)-1H-pyrrole Derivative [4]

-

To a solution of methyl 4-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrole-2-carboxylate (1.0 eq) in a suitable solvent such as 1,4-dioxane, add pyridine-3-boronic acid (1.2 eq) and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

-

Add an aqueous solution of a base, typically 2 M sodium carbonate (2.0 eq).

-

Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and perform an aqueous workup. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 4-(pyridin-3-yl)-1H-pyrrole derivative.

-

The SEM protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid or hydrochloric acid) to yield the free N-H pyrrole.

The Stille coupling reaction utilizes organotin compounds (stannanes) as coupling partners for organohalides.[5][6] This method is known for its tolerance of a wide array of functional groups and the stability of the organostannane reagents.[7] For the synthesis of this compound, this would typically involve the reaction of a 3-(trialkylstannyl)pyridine with a 3-halopyrrole or a 3-(trialkylstannyl)pyrrole with a 3-halopyridine. A significant drawback of the Stille coupling is the toxicity of the organotin reagents and byproducts, which necessitates careful handling and purification.[8]

The Negishi coupling employs organozinc reagents, which are generally more reactive than organoboron and organotin compounds, often allowing for milder reaction conditions and higher yields.[9][10] The synthesis of this compound via Negishi coupling would involve the preparation of a 3-pyridylzinc halide or a 3-pyrrolylzinc halide, which is then coupled with the corresponding halo-heterocycle in the presence of a palladium or nickel catalyst.[11]

B. Classical Ring Synthesis Approaches

While cross-coupling reactions are often the most efficient, classical named reactions for the synthesis of pyrrole and pyridine rings can also be adapted.

-

Paal-Knorr Pyrrole Synthesis: This method involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[12] To synthesize a 3-(pyridin-3-yl)pyrrole, one could envision starting with a 1,4-dicarbonyl compound bearing a 3-pyridyl substituent.

-

Hantzsch Pyridine Synthesis: This multi-component reaction combines a β-ketoester, an aldehyde, and a nitrogen donor to form a dihydropyridine, which is then oxidized to the corresponding pyridine.[13] A pyrrole-containing aldehyde or β-ketoester could potentially be used as a building block in this synthesis.

III. Therapeutic Applications and Biological Activities

The this compound scaffold is a key feature in a number of biologically active molecules, with significant potential in oncology and the treatment of neurodegenerative diseases.

A. Kinase Inhibition

Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. The pyrrole-pyridine motif is found in numerous kinase inhibitors, where it often acts as a hinge-binding scaffold, mimicking the adenine region of ATP.

While much of the published research focuses on fused pyrrolopyridine systems, the non-fused this compound core offers a distinct advantage in terms of synthetic accessibility and the ability to explore a wider range of conformational space. Derivatives of the related pyrrolo[3,2-c]pyridine scaffold have shown potent inhibitory activity against FMS kinase, a key player in inflammatory diseases and certain cancers.[14] For instance, compound 1r from this series demonstrated an IC₅₀ of 30 nM against FMS kinase and exhibited significant antiproliferative activity against various cancer cell lines.[14] This highlights the potential of the broader pyrrole-pyridine chemotype as a source of potent and selective kinase inhibitors.

B. Neurodegenerative Diseases

Neurodegenerative disorders such as Alzheimer's and Parkinson's disease represent a significant unmet medical need. The development of novel therapeutic agents that can modulate the underlying pathology of these conditions is a major focus of current research. Heterocyclic compounds, including those containing pyrrole and pyridine rings, have shown considerable promise in this area.[15][16]

Derivatives of the fused pyrrolo[2,3-b]pyridine scaffold have been identified as potent inhibitors of glycogen synthase kinase 3β (GSK-3β), an enzyme implicated in the hyperphosphorylation of tau protein, a key event in the pathogenesis of Alzheimer's disease.[13][17][18] For example, the compound S01 , a 5-phenyl-N-(4-phenylpyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide, exhibited an exceptionally low IC₅₀ of 0.35 nM against GSK-3β and demonstrated neuroprotective effects in preclinical models.[13] These findings strongly suggest that the this compound core could serve as a valuable starting point for the design of novel agents for the treatment of neurodegenerative diseases.[19][20]

IV. Structure-Activity Relationships (SAR): A Guide to Optimization

The systematic modification of the this compound scaffold is crucial for optimizing its biological activity, selectivity, and pharmacokinetic properties. While specific SAR data for this exact scaffold is emerging, general principles can be drawn from related systems.

| Modification Site | General Observation | Potential Impact | Reference |

| Pyrrole N-H | Substitution or protection can influence solubility and metabolic stability. | Can be used to introduce additional points of interaction with the target protein or to modulate physicochemical properties. | [4] |

| Pyrrole C2, C4, C5 | Substitution can significantly impact target binding and selectivity. | Introduction of small alkyl or aryl groups can enhance potency. | [14] |

| Pyridine Ring | Introduction of substituents can modulate pKa, solubility, and metabolic stability. | Methoxy and methyl groups have been shown to enhance potency in some pyridine-containing series.[21] Halogenation can be used to block sites of metabolism. | [2][21] |

| Linker between Rings | While the core is a direct C-C bond, introduction of linkers (e.g., carbonyl, amide) creates new analogs. | Can alter the conformational profile and introduce new hydrogen bonding opportunities. | [13] |

V. Future Directions and Conclusion

The this compound scaffold represents a promising area for further exploration in drug discovery. The synthetic accessibility of this core, particularly through modern cross-coupling methodologies, allows for the rapid generation of diverse chemical libraries. The demonstrated biological activities of related pyrrole-pyridine systems, especially as kinase inhibitors and modulators of pathways relevant to neurodegenerative diseases, provide a strong impetus for the investigation of this non-fused analog.

Future research should focus on the development of robust and scalable synthetic routes to a wide range of this compound derivatives. Systematic SAR studies are needed to elucidate the key structural features required for potent and selective activity against various biological targets. Furthermore, a thorough evaluation of the pharmacokinetic and toxicological profiles of lead compounds will be essential for their translation into clinical candidates.

References

-

El-Gamal, M. I., et al. (2017). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Molecules, 22(12), 2164. [Link]

-

Nagahira, K., et al. (2018). Structure–Activity Relationship Studies of 3- or 4-Pyridine Derivatives of DS-6930. ACS Medicinal Chemistry Letters, 9(10), 1015-1020. [Link]

-

Amblard, F., et al. (2006). Paal-Knorr Pyrrole Synthesis. In Name Reactions in Heterocyclic Chemistry (pp. 239-250). John Wiley & Sons, Inc. [Link]

-

Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]

-

Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [Link]

-

Van der Poorten, O., et al. (2023). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. Pharmaceuticals, 16(9), 1341. [Link]

-

Vasileva, E. A., et al. (2022). Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer's Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation. Molecules, 27(17), 5641. [Link]

-

Smith, A. B., et al. (2012). Three-component coupling sequence for the regiospecific synthesis of substituted pyridines. Journal of the American Chemical Society, 134(2), 1352-1356. [Link]

- Vertex Pharmaceuticals Incorporated. (2006). 1h-pyrrolo[2,3-b]pyridines.

- Plexxikon Inc. (2013). Synthesis of pyrrolo [2, 3 - b] pyridines.

-

Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles [New Synthetic Methods (58)]. Angewandte Chemie International Edition in English, 25(6), 508-524. [Link]

-

Xun, Q. Q., et al. (2022). Identification of a novel pyrrolo[2,3-b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer's disease. Acta Pharmacologica Sinica, 43(11), 2845-2857. [Link]

-

Rao, R. M., et al. (2012). Synthesis and biological screening of some Pyridine and Pyrrole derivatives of Pyrazolo [3, 4-c] pyrazoles. Journal of Chemical and Pharmaceutical Research, 4(1), 272-278. [Link]

-

Rao, R. M., et al. (2012). Synthesis and biological screening of some pyridine e pyrrole derivatives of pyrazolo[3, 4-c]pyrazoles. ResearchGate. [Link]

-

Li, Y., et al. (2022). Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. European Journal of Medicinal Chemistry, 243, 114778. [Link]

-

Chen, Y. C., et al. (2015). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Molecules, 20(9), 15734-15747. [Link]

-

Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. ResearchGate. [Link]

-

Dash, S. R., et al. (2019). Pyridines in Alzheimer's disease therapy: Recent trends and advancements. ResearchGate. [Link]

-

Schultz, T. W., et al. (1987). Structure-activity relationships of selected pyridines. III. Log Kow analysis. Ecotoxicology and Environmental Safety, 13(1), 76-83. [Link]

-

Xun, Q. Q., et al. (2022). Identification of a novel pyrrolo[2,3- b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer's disease. PubMed. [Link]

-

Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 5-Methyl-2,2'-Bipyridine. Retrieved from [Link]

- Actelion Pharmaceuticals Ltd. (2020). Pyridin-3-yl derivatives.

-

Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Stille Coupling. [Link]

-

Uddin, M. S., et al. (2022). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. International Journal of Molecular Sciences, 23(3), 1234. [Link]

-

ResearchGate. (n.d.). Some of the most commonly found neurodegenerative diseases. [Link]

- F. Hoffmann-La Roche AG. (2008). Pyrrolo [2,3-c] pyridine derivatives.

-

Drießen, B. J., et al. (2016). Synthesis of new pyrrole–pyridine-based ligands using an in situ Suzuki coupling method. Beilstein Journal of Organic Chemistry, 12, 1846-1853. [Link]

-

Pérez-Vásquez, A., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 24(14), 11463. [Link]

-

ChemRxiv. (2024). Functionalization of Pyridines at Remote Synthetic Landscapes via Undirected Metalation and Capture. [Link]

-

Ye, F., et al. (2021). Recent Progress on the Synthesis of Bipyridine Derivatives. Molecules, 26(18), 5567. [Link]

- Hanmi Pharm. Co., Ltd. (2016). Pyrrole derivatives.

-

ResearchGate. (n.d.). Synthesis of 3-hetarylpyrroles by Suzuki–Miyaura cross-coupling. [Link]

-

Semantic Scholar. (n.d.). Synthesis of 3-hetarylpyrroles by Suzuki–Miyaura cross-coupling. [Link]

-

Drießen, B. J., et al. (2022). Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. Molecules, 27(11), 3505. [Link]

-

ResearchGate. (n.d.). Synthesis of 3-Pyridylboronic Acid and its Pinacol Ester. Application of 3-Pyridylboronic Acid in Suzuki Coupling to Prepare 3-Pyridin-3-ylquinoline. [Link]

Sources

- 1. WO2013181415A1 - Synthesis of pyrrolo [2, 3 - b] pyridines - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Stille reaction - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com [tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com]

- 8. Stille Coupling [organic-chemistry.org]